N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-(methylthio)nicotinamide
Description
Properties
IUPAC Name |
N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]-2-methylsulfanylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O3S2/c1-30-22-19(5-2-12-24-22)21(27)25-17-9-6-15-4-3-13-26(20(15)14-17)31(28,29)18-10-7-16(23)8-11-18/h2,5-12,14H,3-4,13H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMMWYKBFZSAAJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=C(C=C4)F)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-(methylthio)nicotinamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structure:
- Chemical Formula : C19H21FN2O2S
- Molecular Weight : 364.45 g/mol
- IUPAC Name : this compound
Research indicates that this compound may exhibit multiple mechanisms of action:
- Inhibition of Enzymatic Activity : Studies have shown that compounds with similar structures can inhibit various enzymes involved in metabolic pathways. For instance, sulfonamide derivatives are known to inhibit carbonic anhydrase and other key enzymes in cancer metabolism .
- Receptor Modulation : The presence of the tetrahydroquinoline moiety suggests potential interactions with neurotransmitter receptors. Compounds in this class have demonstrated activity as dopamine transporter inhibitors, which could have implications for treating neurodegenerative diseases .
- Antioxidant Properties : Some studies indicate that related compounds possess antioxidant activity, which can protect cells from oxidative stress—a factor in many chronic diseases .
Anticancer Activity
Several studies have evaluated the anticancer potential of similar compounds:
- Cell Line Studies : In vitro studies using various cancer cell lines (e.g., MCF-7 for breast cancer and A549 for lung cancer) have demonstrated that compounds with structural similarities can induce apoptosis and inhibit cell proliferation. For example, a derivative exhibited IC50 values significantly lower than standard chemotherapeutics like irinotecan .
- Mechanistic Insights : The anticancer effects are often linked to the induction of apoptosis through both intrinsic and extrinsic pathways. This is supported by findings where compounds led to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins in treated cells .
Antimicrobial Activity
The compound's potential antimicrobial properties have also been investigated:
- Inhibition Studies : Related sulfonamide compounds have shown significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported as low as 12.5 µg/mL for certain derivatives .
Case Studies
- Case Study 1 : A study involving a series of tetrahydroquinoline derivatives found that modifications to the sulfonamide group enhanced their cytotoxicity against various cancer cell lines. The study reported that specific substitutions at the phenyl ring could improve selectivity towards cancer cells while reducing toxicity to normal cells .
- Case Study 2 : In a clinical trial assessing the efficacy of similar compounds in patients with resistant bacterial infections, results indicated a notable reduction in bacterial load within 48 hours of treatment. The study highlighted the importance of structural properties in determining bioactivity and effectiveness against resistant strains .
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of tetrahydroquinoline compounds exhibit significant antimicrobial activity. For example, studies have shown that related compounds can inhibit the growth of various bacterial strains by disrupting cellular processes. In vitro assays reveal effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
The compound may possess anti-inflammatory properties. Research involving selective phosphodiesterase inhibitors has highlighted that similar tetrahydroquinoline derivatives can reduce inflammatory responses in animal models. The mechanism involves modulation of cyclic adenosine monophosphate (cAMP) levels, which are crucial in inflammatory pathways .
Anticancer Activity
N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-(methylthio)nicotinamide has been evaluated for its anticancer potential. Studies conducted by the National Cancer Institute demonstrated that related compounds exhibited significant cytotoxicity against various cancer cell lines. For instance, some derivatives showed mean growth inhibition values below 20 μM against human tumor cells .
Pharmacokinetics and Bioavailability
Pharmacokinetic studies suggest favorable bioavailability for this compound. For example, related compounds have shown oral bioavailability rates of approximately 48% in mice and 32% in rats . This indicates the potential for development as an oral therapeutic agent.
Autoimmune Disease Treatment
One notable study focused on the efficacy of tetrahydroquinoline derivatives in treating autoimmune diseases such as rheumatoid arthritis. The findings indicated a significant reduction in disease severity when administered at optimized doses in mouse models .
Antitubercular Activity
A series of studies have explored the antitubercular activity of related compounds. These investigations revealed that certain derivatives could effectively inhibit Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values ranging from 4 to 64 μg/mL .
Data Table: Summary of Biological Activities
Chemical Reactions Analysis
Amide Bond Reactivity and Stability
The amide bond linking the tetrahydroquinoline and nicotinamide moieties is critical for structural integrity. Key reactions include:
The amide bond’s stability is attributed to resonance stabilization and steric hindrance from the tetrahydroquinoline and sulfonyl groups.
Methylthio Group Reactivity
The 2-(methylthio) substituent on the nicotinamide ring participates in nucleophilic substitution and oxidation:
The methylthio group’s electron-withdrawing nature enhances electrophilic aromatic substitution at the nicotinamide ring’s C5 position .
Sulfonyl Group Participation
The 4-fluorophenylsulfonyl group influences electronic properties and participates in:
Tetrahydroquinoline Ring Modifications
The tetrahydroquinoline core undergoes functionalization under specific conditions:
Stability Under Environmental Conditions
The compound exhibits robust stability in:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogs
2.1.1 N-(1-((4-Fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-(trifluoromethyl)benzamide
- Structural Difference : Replaces the 2-(methylthio)nicotinamide group with a 2-(trifluoromethyl)benzamide.
- Benzamide derivatives are often associated with improved pharmacokinetic profiles compared to nicotinamides .
2.1.2 Tetrahydroquinolin Derivatives with Thiophene Substituents
- Example: N-(2-Oxo-1-(2-(piperidin-1-yl)ethyl)-1,2,3,4-tetrahydroquinolin-6-yl) thiophene-2-carboximidamide (Compound 28, ).
- Structural Difference : Features a thiophene-carboximidamide group instead of nicotinamide.
- Impact: Thiophene rings may improve π-π stacking interactions in biological systems.
Functional Group Comparisons
2.2.1 Sulfonamide vs. Sulfamoyl Derivatives
- Example : Compounds 6d–6l () contain sulfamoyl groups linked to benzhydrylpiperazine or bis(4-fluorophenyl)methyl moieties.
- Melting points for these analogs range from 132–230°C, reflecting diverse crystallinity trends .
2.2.2 Nicotinamide Derivatives
- Example : S-substituted N-(4-fluorophenyl)-6-mercapto-nicotinamides ().
- Impact : The methylthio group in the target compound may offer better oxidative stability compared to mercapto (-SH) groups in analogs .
Research Implications and Limitations
- Synthetic Challenges : The target compound’s methylthio-nicotinamide group may require specialized coupling reagents (e.g., EEDQ, as in ) or protective strategies to avoid sulfur oxidation .
- Biological Hypotheses : Based on analogs, the 4-fluorophenylsulfonyl group likely enhances target engagement (e.g., enzyme inhibition), while the methylthio group balances lipophilicity and metabolic stability.
- Data Gaps : Direct biological activity, solubility, and stability data for the target compound are absent in the provided evidence, necessitating further experimental validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
